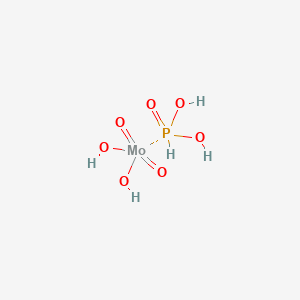
dihydroxy(dioxo)molybdenum;phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydroxy(dioxo)molybdenum;phosphonic acid is a compound that combines the properties of molybdenum and phosphonic acid Molybdenum is a transition metal known for its role in various biological and industrial processes, while phosphonic acid is a phosphorus-containing compound with significant chemical reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dihydroxy(dioxo)molybdenum;phosphonic acid typically involves the reaction of molybdenum oxide with phosphonic acid. One common method is the hydrolysis of phosphorus trichloride with water or steam, followed by the reaction with molybdenum oxide . The reaction conditions, such as temperature, pH, and concentration, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. Techniques such as 31P NMR spectroscopy are used to monitor the composition of the reaction mixture and ensure the desired product is obtained . The use of advanced purification methods, such as crystallization and chromatography, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions: Dihydroxy(dioxo)molybdenum;phosphonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of molybdenum and phosphonic acid moieties, which provide multiple reactive sites.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield molybdenum(VI) complexes, while reduction reactions can produce molybdenum(IV) species .
Scientific Research Applications
Dihydroxy(dioxo)molybdenum;phosphonic acid has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various organic reactions due to its unique redox properties . In medicine, it is being investigated for its potential therapeutic effects, including anticancer and antimicrobial activities . In industry, it is used in the production of advanced materials and as a component in corrosion inhibitors .
Mechanism of Action
The mechanism of action of dihydroxy(dioxo)molybdenum;phosphonic acid involves its interaction with molecular targets and pathways. The molybdenum center can undergo redox cycling between different oxidation states, facilitating electron transfer reactions. The phosphonic acid moiety can coordinate with metal ions and participate in hydrogen bonding, influencing the compound’s reactivity and stability . These interactions enable the compound to exert its effects in various chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to dihydroxy(dioxo)molybdenum;phosphonic acid include other molybdenum complexes with different ligands, such as dioxo-molybdenum(VI) complexes with thiolate ligands . Phosphorous acid and its derivatives, such as phosphonic acids, also share similarities in terms of their chemical structure and reactivity .
Uniqueness: What sets this compound apart from similar compounds is the combination of molybdenum and phosphonic acid moieties, which provides unique redox properties and coordination chemistry. This combination allows for a wide range of applications in various fields, making it a versatile and valuable compound for scientific research and industrial use .
Properties
Molecular Formula |
H5MoO7P |
|---|---|
Molecular Weight |
243.96 g/mol |
IUPAC Name |
dihydroxy(dioxo)molybdenum;phosphonic acid |
InChI |
InChI=1S/Mo.H3O3P.2H2O.2O/c;1-4(2)3;;;;/h;4H,(H2,1,2,3);2*1H2;;/q+2;;;;;/p-2 |
InChI Key |
DRXGWTUAIWQOKN-UHFFFAOYSA-L |
Canonical SMILES |
OP(=O)O.O[Mo](=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Ar,6as,7s,9bs)-N-(1-hydroxy-2-methyl-2-propanyl)-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide](/img/structure/B13720494.png)

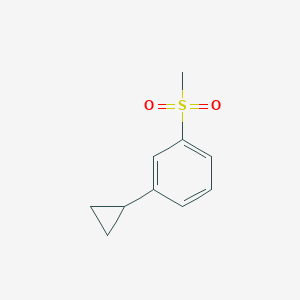
![{1-[(Oxan-4-yl)methyl]-1H-indol-5-yl}methanamine](/img/structure/B13720503.png)
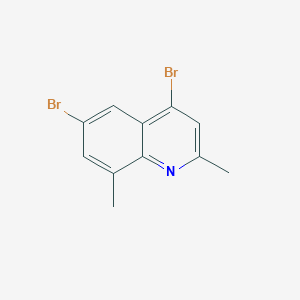
![methyl 7-[(1R,2R,3R,5S)-2-[(3R)-4-(2-fluorophenyl)sulfanyl-3-hydroxybutyl]-3,5-dihydroxycyclopentyl]heptanoate](/img/structure/B13720516.png)
![(3S,8S,10R,13R)-10,13-dimethyl-17-(6-(113C)methyl(4,5,6,7-13C4)heptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13720517.png)
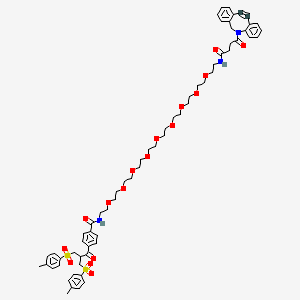
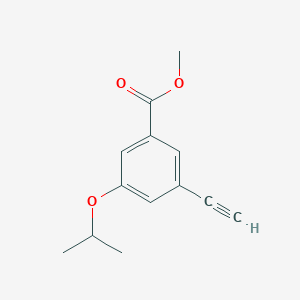
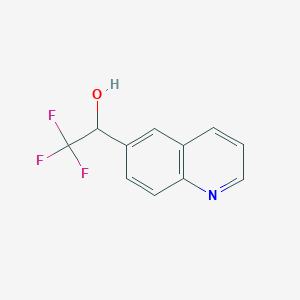
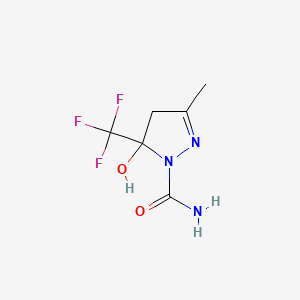
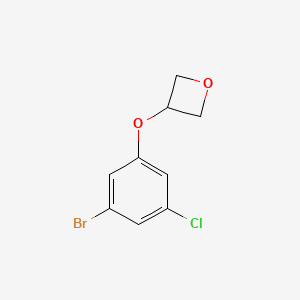
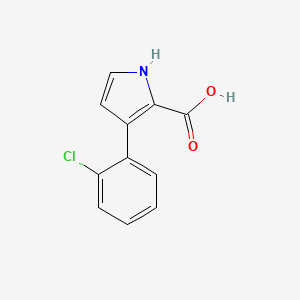
![N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]cyclopropanesulfonamide](/img/structure/B13720567.png)
